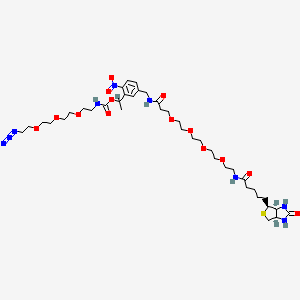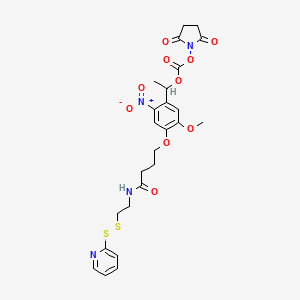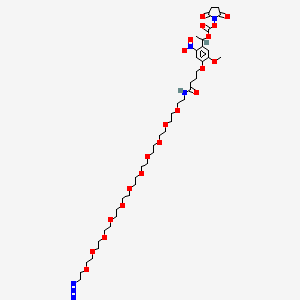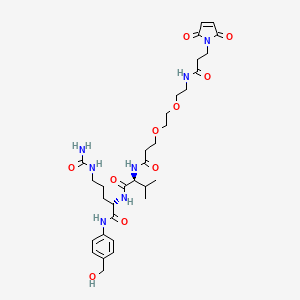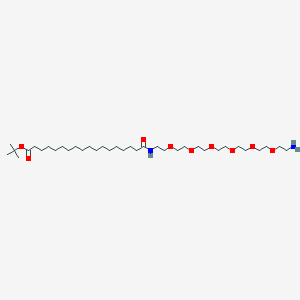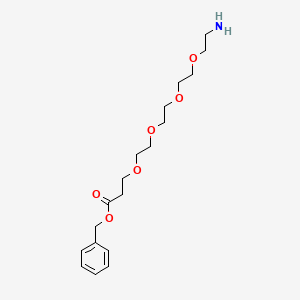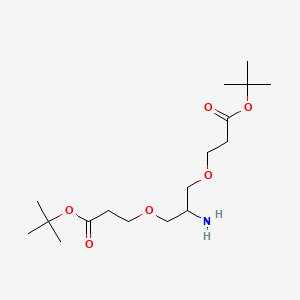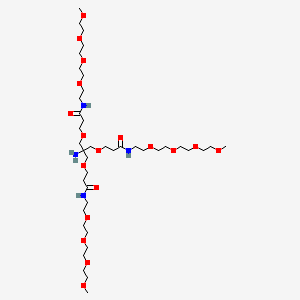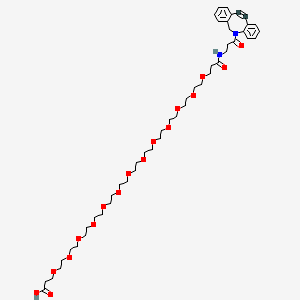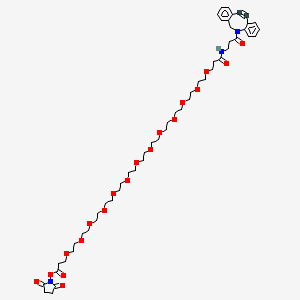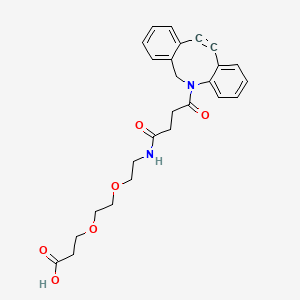
DBCO-PEG2-acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DBCO-PEG2-acid is a compound that belongs to the class of polyethylene glycol (PEG) linkers. It is a click chemistry reagent containing a dibenzocyclooctyne (DBCO) group, which can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing azide groups. This compound is widely used in the synthesis of PROTACs (proteolysis-targeting chimeras) and other applications in chemical biology and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DBCO-PEG2-acid typically involves the conjugation of a DBCO group with a PEG chain. The DBCO group is known for its high reactivity in copper-free click chemistry reactions. The terminal carboxylic acid of this compound can react with primary amine groups in the presence of activators such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to form stable amide bonds .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated systems to ensure high purity and consistency. The process includes the precise control of reaction conditions such as temperature, pH, and solvent composition to achieve optimal yields. The product is then purified using techniques like chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
DBCO-PEG2-acid primarily undergoes strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. This type of reaction is highly efficient and does not require a copper catalyst, making it suitable for biological applications where copper could be toxic .
Common Reagents and Conditions
Reagents: Azide-containing molecules, EDC, HATU
Conditions: Room temperature, aqueous or organic solvents depending on the solubility of the substrates
Major Products
The major products formed from the reactions of this compound are triazole-linked conjugates. These products are formed through the SPAAC reaction between the DBCO group and azide-containing molecules .
Scientific Research Applications
DBCO-PEG2-acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of DBCO-PEG2-acid involves its ability to undergo SPAAC reactions with azide-containing molecules. This reaction forms a stable triazole linkage, which is used to conjugate various biomolecules and drugs. The DBCO group provides the necessary strain to promote the cycloaddition reaction without the need for a copper catalyst, making it biocompatible and suitable for in vivo applications .
Comparison with Similar Compounds
Similar Compounds
- DBCO-PEG1-acid
- DBCO-PEG4-acid
- DBCO-PEG8-acid
- DBCO-PEG12-acid
- DBCO-PEG24-acid
Uniqueness
DBCO-PEG2-acid is unique due to its optimal PEG chain length, which provides a balance between solubility and reactivity. The PEG2 spacer enhances the hydrophilicity of the compound, making it suitable for aqueous environments, while the DBCO group ensures high reactivity in click chemistry reactions .
Properties
IUPAC Name |
3-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O6/c29-24(27-14-16-34-18-17-33-15-13-26(31)32)11-12-25(30)28-19-22-7-2-1-5-20(22)9-10-21-6-3-4-8-23(21)28/h1-8H,11-19H2,(H,27,29)(H,31,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZLCAESRDHFGLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)NCCOCCOCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
